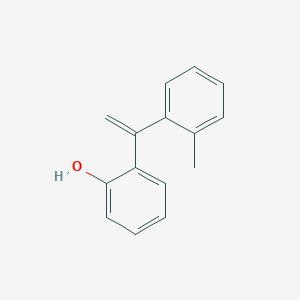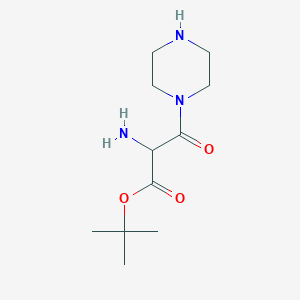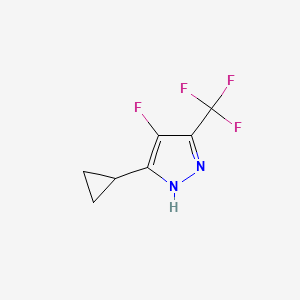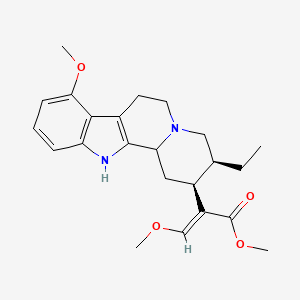
8-broMo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C20H17BrN6O2. This compound is known for its potential use as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are explored for the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Alkylation: The but-2-yn-1-yl group is introduced via an alkylation reaction.
Quinazolinyl Methylation: The 4-Methylquinazolin-2-yl group is attached through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in specialized reactors under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential as a selective inhibitor of dipeptidyl peptidase 4 (DPP4).
Medicine: Investigated for its potential use in the treatment of type 2 diabetes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones. By inhibiting DPP4, the compound helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Sitagliptin: Another DPP4 inhibitor with a unique structure.
Uniqueness
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other DPP4 inhibitors .
Properties
Molecular Formula |
C20H17BrN6O2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one |
InChI |
InChI=1S/C20H17BrN6O2/c1-4-5-10-27-16-17(24-19(27)21)26(3)20(28)25-18(16)29-11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 |
InChI Key |
BRFIJWKLXJKWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N=C2OCC3=NC4=CC=CC=C4C(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)





![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)



![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
